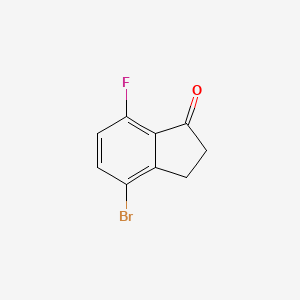

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHWYGTXAJDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702404 | |

| Record name | 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003048-72-3 | |

| Record name | 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-fluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1003048-72-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, a key building block in medicinal chemistry. It includes detailed information on its chemical and physical properties, a robust synthesis protocol, and an exploration of its potential applications in drug discovery, supported by available data on related compounds.

Chemical and Physical Properties

This compound is a halogenated indanone derivative. The presence of both bromine and fluorine atoms on the aromatic ring, coupled with the reactive ketone group, makes it a versatile intermediate for the synthesis of more complex molecules. The indenone scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for various cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1003048-72-3 | [2] |

| Molecular Formula | C₉H₆BrFO | [2] |

| Molecular Weight | 229.05 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Boiling Point (Predicted) | 310.7 ± 42.0 °C | [2] |

| Density (Predicted) | 1.691 ± 0.06 g/cm3 | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide) | [1] |

Synthesis Protocol

A general and effective method for the synthesis of this compound involves the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Synthesis of this compound [2]

-

Reactants and Reagents:

-

7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)

-

Aluminum chloride (AlCl₃) (2.5 eq)

-

Bromine (Br₂) (1.05 eq)

-

Dichloroethane (solvent)

-

Ether

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 7-fluoro-2,3-dihydro-1H-inden-1-one (e.g., 5.3 g, 35.3 mmol) in dichloroethane (100 mL) at room temperature, add aluminum chloride (e.g., 11.77 g, 88 mmol).

-

Slowly add bromine (e.g., 1.91 mL, 37.1 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 65 °C and stir for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a mixture of ice and 1N aqueous hydrochloric acid.

-

Extract the aqueous layer with ether (2 x 200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane as the eluent.

-

-

Yield: Approximately 64% (e.g., 5.2 g).[2]

-

Characterization: The product can be characterized by mass spectrometry. For example, a mass spectrum (DCI/NH₃) may show m/z 246 (M + NH₄)⁺.[2]

References

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a halogenated indanone derivative. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

General and Structural Data

This table outlines the primary identifiers and structural descriptors for the compound.

| Property | Value | Citation |

| CAS Number | 1003048-72-3 | [1][2] |

| Molecular Formula | C₉H₆BrFO | [1][3] |

| Molecular Weight | 229.05 g/mol | [1][3] |

| Appearance | White to yellow solid | [1][4] |

| Purity | ≥97% | [3][5] |

| SMILES | FC1=C2C(=O)CCC2=C(Br)C=C1 | [3] |

| InChI | InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | [1] |

| InChIKey | HNXHWYGTXAJDEC-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Data

The following table presents computed and predicted properties that are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Citation |

| Boiling Point (Predicted) | 310.7 ± 42.0 °C | [1] |

| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [1] |

| LogP | 2.7171 | [3] |

| Topological Polar Surface Area | 17.07 Ų | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

| Storage Conditions | Sealed in a dry place at room temperature | [1][3][6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of its precursor, 7-fluoro-1-indanone.[1]

General Synthesis of 4-Bromo-7-fluoro-1-indanone

This protocol details the electrophilic aromatic substitution reaction to produce the title compound.

Starting Material: 7-fluoro-2,3-dihydro-1H-inden-1-one Reagents: Aluminum chloride (AlCl₃), Bromine (Br₂), Dichloroethane, Ether, 1N Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexane.

Methodology:

-

A solution of aluminum chloride (11.77 g, 88 mmol) in dichloroethane (100 mL) is prepared at room temperature.

-

7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol) is added to the solution.

-

Bromine (1.91 mL, 37.1 mmol) is added dropwise to the reaction mixture.

-

The mixture is heated to 65 °C and stirred for 16 hours.

-

After the reaction is complete, it is cooled to room temperature.

-

The reaction mixture is carefully poured into a mixture of ice and 1N aqueous hydrochloric acid for quenching.

-

The aqueous phase is extracted twice with ether (2 x 200 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane as the eluent.

-

This procedure yields 4-bromo-7-fluoroindanone (5.2 g, 64% yield). The product can be confirmed by mass spectrometry; for example, using DCI/NH₃, a peak at m/z 246 (M + NH₄)⁺ is observed.[1]

Caption: A flowchart of the synthesis and purification process.

Biological Relevance and Applications

While specific signaling pathway interactions for this compound are not extensively documented, its role as a chemical intermediate and the activities of the broader 1-indanone class provide significant context for its application in drug discovery.

Role as a Chemical Intermediate

This compound serves as a crucial reactant for preparing indanyloxydihydrobenzofuranylacetic acids. These resulting acids are noted for their potential use in treating metabolic diseases.[1]

Broader Context: 1-Indanone Derivatives in Drug Discovery

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7][8] These include:

-

Antiviral and antibacterial agents[8]

-

Anticancer drugs[8]

-

Therapeutics for neurodegenerative conditions like Alzheimer's disease[7][8]

-

Anti-inflammatory, analgesic, and antimalarial compounds[7]

Furthermore, structurally related dihydroxy-dihydro-inden-1-ones are being developed as a core platform for small molecule kinase inhibitors, which are critical in oncology.[9] These inhibitors function by targeting the ATP binding pocket of kinases, disrupting signaling pathways essential for cancer cell proliferation.

Caption: Role of the indanone scaffold in developing kinase inhibitors.

References

- 1. 4-broMo-7-fluoro-2,3-dihydroinden-1-one CAS#: 1003048-72-3 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-BROMO-7-FLUORO-2,3-DIHYDRO-1H-INDEN-1-OL | 1429245-85-1 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. achmem.com [achmem.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one molecular structure

An In-Depth Technical Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

This compound is a halogenated indanone derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom and a fluorine atom on the aromatic ring, makes it a versatile precursor for the development of novel therapeutic agents. The indanone scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with diverse biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis protocols, and strategic applications of this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure comprising a benzene ring fused to a five-membered cyclopentanone ring. The strategic placement of a bromine atom at position 4 and a fluorine atom at position 7 significantly influences its reactivity and potential biological interactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, while the bromine atom provides a reactive handle for synthetic diversification.[3][4]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-7-fluoro-1-indanone | [5] |

| CAS Number | 1003048-72-3 | [5][6] |

| Molecular Formula | C₉H₆BrFO | [5] |

| Molecular Weight | 229.05 g/mol | [5] |

| Appearance | White to Yellow Solid | [7] |

| Purity | ≥97% | [5][8] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |

| LogP (Predicted) | 2.717 | [5] |

| Storage | Store at room temperature, sealed in dry conditions |[5][6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 7-fluoro-2,3-dihydro-1H-inden-1-one. This reaction utilizes a Lewis acid catalyst to facilitate the regioselective addition of bromine to the aromatic ring.

Experimental Protocol: Electrophilic Bromination

This protocol outlines a general procedure for the synthesis of 4-bromo-7-fluoroindanone from 7-fluoro-2,3-dihydro-1H-inden-1-one.

Materials and Reagents:

-

7-fluoro-2,3-dihydro-1H-inden-1-one

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloroethane (DCE)

-

1N Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

To a solution of aluminum chloride in dichloroethane at room temperature, add 7-fluoro-2,3-dihydro-1H-inden-1-one.

-

Slowly add bromine dropwise to the reaction mixture.

-

Heat the mixture at 65 °C and stir for approximately 16 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to room temperature and carefully pour it into a mixture of ice and 1N aqueous hydrochloric acid to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (2x).[9]

-

Combine the organic phases and dry over anhydrous magnesium sulfate or sodium sulfate.[9]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by silica gel column chromatography, using a gradient of 0-10% ethyl acetate in hexane as the eluent, to yield the final product.

This procedure has been reported to yield the desired product with high purity.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[3]

Key applications include:

-

Scaffold Diversification: It serves as a platform for generating libraries of novel indanone derivatives. Through reactions like Suzuki-Miyaura coupling (introducing aryl or heteroaryl groups) and Buchwald-Hartwig amination (introducing nitrogen-based functional groups), a wide array of structurally diverse molecules can be synthesized for biological screening.[3]

-

Metabolic Disease Therapeutics: The compound is a documented reactant in the preparation of indanyloxydihydrobenzofuranylacetic acids, a class of molecules investigated for the treatment of metabolic diseases.

-

Kinase Inhibitors: The indanone core is a key feature in various kinase inhibitors. The ability to functionalize the scaffold via the bromo group allows for the tailored synthesis of molecules that can target specific ATP binding pockets in kinases, a strategy employed in developing anticancer agents.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 2: GHS Hazard Information

| Code | Hazard Statement | Reference |

|---|---|---|

| H302 | Harmful if swallowed | [6][10] |

| H315 | Causes skin irritation | [6][10] |

| H319 | Causes serious eye irritation | [6][10] |

| H332 | Harmful if inhaled | [6] |

| H335 | May cause respiratory irritation |[6][10] |

Precautionary Statements: P202, P261, P262, P264+P265, P27.[6]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its defined structure, coupled with the strategic positioning of reactive and modulating halogen atoms, provides chemists with a powerful tool for creating novel molecules with tailored properties. The detailed protocols for its synthesis and the clear pathways for its derivatization underscore its importance for research professionals aiming to develop next-generation therapeutics.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. achmem.com [achmem.com]

- 7. 4-BROMO-7-FLUORO-2,3-DIHYDRO-1H-INDEN-1-OL | 1429245-85-1 [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and a specific, validated protocol for the synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one are not publicly available at the time of this report. The following guide has been compiled using information from commercial suppliers for the target compound, and detailed synthetic and spectroscopic data from closely related structural analogs. This information is intended to provide a representative understanding of the compound's characteristics and potential synthesis.

Physicochemical Properties

This compound is a substituted indanone, a class of compounds of interest in medicinal chemistry. Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.

| Property | Value |

| CAS Number | 1003048-72-3 |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| Appearance | Light-yellow to yellow solid |

| Purity (typical) | ≥97% |

Representative Spectroscopic Data (Based on Structural Analogs)

While specific spectral data for this compound is not available, the following tables present data from analogous compounds: 4-bromo-1-indanone and 7-fluoro-1-indanone . This information can serve as a reference for predicting the spectral characteristics of the target molecule.

¹H NMR Spectral Data of Analogs

-

7-Fluoro-1-indanone (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.6 | m | 1H | Ar-H |

| 7.3 | d (J=7.6 Hz) | 1H | Ar-H |

| 7.0 | t (J=8.5 Hz) | 1H | Ar-H |

| 3.2 | t (J=5.9 Hz) | 2H | -CH ₂- |

| 2.67-2.80 | m | 2H | -CH ₂- |

¹³C NMR Spectral Data of Analogs

Note: Specific ¹³C NMR data for 4-bromo-1-indanone and 7-fluoro-1-indanone were not found in the searched literature. The table below is a generalized prediction based on the known effects of substituents on aromatic and aliphatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~200-205 | C=O |

| ~150-160 (d) | C -F |

| ~120-145 | Ar-C |

| ~110-120 (d) | Ar-C |

| ~115 (d) | C -Br |

| ~36 | -C H₂- |

| ~25 | -C H₂- |

(d) indicates a doublet due to C-F coupling.

IR and Mass Spectrometry Data of Analogs

-

4-Bromo-1-indanone

| Technique | Key Peaks |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch), Aromatic C-H and C=C stretches |

| Mass Spec (EI) | m/z ~210/212 (M⁺, bromine isotope pattern) |

Experimental Protocol: A Representative Synthesis of Substituted 1-Indanones

The synthesis of this compound would likely proceed via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. The following is a generalized, representative protocol based on established methods for synthesizing similar indanones.[2][3][4]

Reaction Scheme: 3-(Aryl)-propionic acid → 3-(Aryl)-propanoyl chloride → 1-Indanone

Step 1: Acyl Chloride Formation

-

To a solution of the appropriate 3-(substituted-phenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or benzene, add thionyl chloride (1.5-2.0 eq).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, or until gas evolution ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(substituted-phenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

A solution of the crude 3-(substituted-phenyl)propanoyl chloride in an anhydrous solvent (e.g., DCM) is added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃) (1.1-1.5 eq), in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and water.

-

The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired 1-indanone.

Visualizations

General Synthetic Workflow for 1-Indanones

Caption: General workflow for the synthesis of substituted 1-indanones.

Signaling Pathways

A search of the current scientific literature did not reveal any specific studies detailing the interaction of this compound with biological signaling pathways. As a substituted indanone, it belongs to a class of compounds with diverse biological activities, and it may serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. Further research would be required to elucidate its specific biological targets and mechanisms of action.

References

- 1. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures for targeted therapies.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a consolidated overview of the critical safety and handling protocols for this compound, drawing from available material safety data sheets and chemical supplier information.

Core Safety and Physical Data

A clear understanding of the fundamental physical and chemical properties of a substance is the foundation of safe laboratory practice. The following tables summarize the key identifiers and physicochemical characteristics of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1003048-72-3 |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol [1][2] |

| Synonyms | 4-Bromo-7-fluoro-1-indanone[2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to yellow solid[1][4] |

| Boiling Point | 310.7 ± 42.0 °C (Predicted)[1] |

| Density | 1.691 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | Room Temperature, Sealed in a dry place[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements, which are crucial for risk assessment and the implementation of appropriate safety measures.

Table 3: GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed[5] |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

| H332 | Harmful if inhaled[5] |

| H335 | May cause respiratory irritation[5] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent handling protocols is non-negotiable when working with hazardous chemicals. The following guidelines are based on standard laboratory practices for compounds with similar hazard profiles.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[9]

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, additional protective clothing may be necessary.[6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be used.[9]

General Handling and Hygiene

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[6]

-

No Ingestion: Do not eat, drink, or smoke in the laboratory.[10]

-

Wash Hands: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[7]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical. The following first-aid measures should be implemented.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][11] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |

Spillage and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Visualizing Safety Workflows

To further clarify the necessary safety and response protocols, the following diagrams illustrate key decision-making processes.

References

- 1. 4-broMo-7-fluoro-2,3-dihydroinden-1-one CAS#: 1003048-72-3 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound/1003048-72-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 11. aksci.com [aksci.com]

A Technical Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has emerged as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. These companies offer the compound in various quantities with purities typically meeting or exceeding 97-98%, suitable for most research and development applications.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | CAS Number |

| Hangzhou Longshine Bio-Tech Co.,LTD | ≥98% (HPLC) | 1003048-72-3 |

| ChemScene | ≥97% | 1003048-72-3 |

| Biosynth | Min. 95% | 1003048-72-3 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes key data points.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrFO | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| Appearance | Light-yellow to yellow solid | [1] |

| Boiling Point | 310.7±42.0 °C (Predicted) | [2] |

| Density | 1.691±0.06 g/cm³ (Predicted) | [2] |

| Mass Spectrum | m/z 246 (M + NH₄)⁺ | [2] |

Synthesis Protocol

A reliable synthetic route to this compound is critical for its application in research. The following is a general procedure for its synthesis.[2]

Experimental Protocol: Synthesis of this compound

Starting Material: 7-fluoro-2,3-dihydro-1H-inden-1-one

Reagents and Solvents:

-

7-fluoro-2,3-dihydro-1H-inden-1-one

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloroethane

-

Ether

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of aluminum chloride (88 mmol) in dichloroethane (100 mL) at room temperature, add 7-fluoro-2,3-dihydro-1H-inden-1-one (35.3 mmol).

-

Slowly add bromine (37.1 mmol) dropwise to the reaction mixture.

-

Heat the mixture at 65°C and stir for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a mixture of ice and 1N aqueous hydrochloric acid.

-

Extract the aqueous layer with ether (2 x 200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane to yield 4-bromo-7-fluoroindanone.

Yield: Approximately 64%

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to its indanone core and the presence of bromo and fluoro substituents which allow for further chemical modifications.

Role in the Synthesis of Treatments for Metabolic Diseases

This compound serves as a key reactant in the preparation of indanyloxydihydrobenzofuranylacetic acids. These resulting molecules are being investigated for the treatment of various metabolic diseases.[2] The specific signaling pathways and mechanisms of action of these derivatives are subjects of ongoing research.

Precursor for Kinase Inhibitors

The indanone scaffold is recognized as a "privileged structure" in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromo and fluoro groups on the this compound ring provide reactive handles for medicinal chemists to synthesize a library of derivatives that can be screened for kinase inhibitory activity. The fluorine atom, in particular, can enhance binding affinity and improve the metabolic stability of potential drug candidates.[4]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application in the development of kinase inhibitors.

Caption: Logical workflow from synthesis to potential drug discovery application.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential in drug discovery and development. Its utility as a precursor for molecules targeting metabolic diseases and as a scaffold for kinase inhibitors makes it a compound of high interest for medicinal chemists and researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in the laboratory.

References

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, with the CAS number 1003048-72-3, is a halogenated derivative of the indanone scaffold. Indanones are a class of compounds that are of significant interest in medicinal chemistry and materials science due to their rigid bicyclic structure, which can serve as a valuable pharmacophore or a building block for more complex molecular architectures. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications. While specific experimental data for this compound is limited in publicly accessible literature, this review extrapolates from closely related analogues to provide a robust technical overview.

Chemical and Physical Properties

Based on information from various chemical suppliers, the general properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1003048-72-3 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrFO | [1][2][3][4] |

| Molecular Weight | 229.05 g/mol | [1][2][3][4] |

| Appearance | White to light-yellow/brown solid/powder | [3][4] |

| Purity | ≥95% - >97% | [1][2][3] |

| Melting Point | 124.0 to 128.0 °C | |

| Storage | Room temperature | [1][2] |

Hazard Information:

This compound is associated with the following hazard statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a generalized procedure inferred from the synthesis of similar compounds, such as 4-bromo-1-indanone and 7-fluoro-1-indanone.[5][6] Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of 3-(3-bromo-6-fluorophenyl)propanoic acid (Precursor)

The synthesis of the precursor acid would likely start from a commercially available bromofluorotoluene derivative, which would be subjected to functional group manipulations to introduce the propanoic acid side chain. This could involve steps such as radical bromination of the methyl group, followed by a malonic ester synthesis or a similar chain extension methodology.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(3-bromo-6-fluorophenyl)propanoic acid in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), thionyl chloride (SOCl₂, ~2.5 equivalents) is added. The mixture is refluxed for several hours (e.g., 2-24 hours) until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(3-bromo-6-fluorophenyl)propanoyl chloride.

-

Cyclization: The crude acyl chloride is dissolved in a fresh portion of anhydrous DCM. This solution is added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, ~1.65 equivalents), in anhydrous DCM at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 3-12 hours).

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Signals:

-

Aromatic region (2H): Two doublets or a more complex multiplet system due to the fluorine-proton and proton-proton couplings.

-

Aliphatic region (4H): Two triplets (or more complex multiplets) corresponding to the two methylene groups of the five-membered ring.

Expected ¹³C NMR Signals:

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic carbons (6C): Six distinct signals in the aromatic region (approx. 110-160 ppm), with some showing C-F coupling. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

Aliphatic carbons (2C): Two signals in the aliphatic region corresponding to the two methylene groups.

Biological Activity and Applications

Currently, there is no published research detailing the biological activity or specific applications of this compound. However, the indanone scaffold is present in numerous biologically active molecules, and this compound's utility is likely as a key intermediate in the synthesis of more complex pharmaceutical agents or as a fragment for fragment-based drug discovery.[7]

The presence of the bromo and fluoro substituents provides handles for further chemical modifications:

-

The bromo group is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at the 4-position.

-

The fluoro group can influence the electronic properties and metabolic stability of a final drug molecule.

-

The ketone functionality can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups.

Caption: Potential derivatization and applications of the title compound.

Signaling Pathways

There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways. Its biological effects, if any, would be dependent on the larger molecules synthesized from it.

Conclusion

This compound is a readily available synthetic intermediate with significant potential for use in drug discovery and materials science. While specific biological data and detailed synthetic procedures for this exact compound are lacking in the current literature, its synthesis can be confidently approached through established intramolecular Friedel-Crafts acylation methods. The presence of three distinct functional handles—a ketone, a bromo group, and a fluoro group—makes it a versatile scaffold for the generation of diverse chemical libraries. Further research into the derivatization of this compound and the biological evaluation of its products is warranted to fully explore its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Bromo-7-fluoroindan-1-one | CymitQuimica [cymitquimica.com]

- 4. This compound/1003048-72-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Ascendancy of a Privileged Scaffold: A Technical Guide to Substituted 2,3-Dihydro-1H-Inden-1-Ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

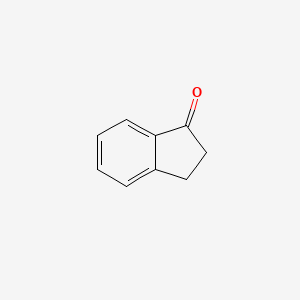

The substituted 2,3-dihydro-1H-inden-1-one, commonly known as a 1-indanone, represents a cornerstone scaffold in medicinal chemistry and materials science. This bicyclic ketone, featuring a benzene ring fused to a five-membered cyclopentanone ring, has garnered significant attention since its initial explorations in the early 20th century. The first publications concerning the synthesis of 1-indanones appeared in the 1920s, and the field has seen intensive development ever since.[1] The inherent structural rigidity and amenability to diverse functionalization have established the 1-indanone core as a "privileged structure," leading to the discovery of numerous compounds with a broad spectrum of biological activities. These activities span from anticancer and neuroprotective to anti-inflammatory and antimicrobial applications, making the 1-indanone framework a fertile ground for drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of substituted 1-indanones, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their key therapeutic applications, supported by quantitative data and mechanistic pathway visualizations.

Historical Development and Key Discoveries

The journey of substituted 1-indanones began with the development of fundamental organic reactions that enabled their synthesis. Early methods predominantly relied on intramolecular cyclization reactions. The first synthesis of the parent unsubstituted 1-indanone was reported in 1927, achieved through the Friedel-Crafts acylation of phenylpropionic acid chloride with aluminum chloride in benzene, yielding the product in high (90%) yield.[1] This reaction, along with the Nazarov cyclization of divinyl ketones, became a foundational method for constructing the 1-indanone core.[1]

Over the decades, the synthetic repertoire for 1-indanones has expanded significantly, with over 100 distinct methods now available, utilizing a wide array of starting materials such as carboxylic acids, esters, acid chlorides, ketones, and alkynes.[1][2] This synthetic versatility has been a critical driver in the exploration of the structure-activity relationships (SAR) of substituted 1-indanones.

A pivotal moment in the history of 1-indanones in medicine was the development of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[4] Donepezil features a substituted 1-indanone moiety, which is crucial for its biological activity.[5] This discovery spurred a surge of interest in 1-indanone derivatives as neuroprotective agents. Subsequently, researchers have uncovered potent anticancer and anti-inflammatory properties within this class of compounds, further solidifying their importance in medicinal chemistry.[1][3]

Core Synthetic Methodologies: Experimental Protocols

The synthesis of substituted 2,3-dihydro-1H-inden-1-ones is primarily achieved through intramolecular cyclization reactions. The two most prominent and historically significant methods are the Friedel-Crafts acylation and the Nazarov cyclization.

Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride in the presence of a Lewis acid or a strong protic acid.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

-

Materials:

-

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM is cooled to 0 °C.

-

Thionyl chloride (1.2 eq) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 2 hours to form the corresponding acid chloride. The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C in an ice/water bath.

-

Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed by rotary evaporation, and the crude product is purified by flash column chromatography or recrystallization to yield the desired 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one.[6][7]

-

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone, typically catalyzed by a Brønsted or Lewis acid, to form a cyclopentenone. For the synthesis of 1-indanones, chalcone derivatives (1,3-diaryl-2-propen-1-ones) are often used as precursors.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization

-

Materials:

-

Substituted chalcone (1.0 eq)

-

Trifluoroacetic acid (TFA) or a Lewis acid such as FeCl₃ or AlCl₃

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, the substituted chalcone (1.0 eq) is dissolved in DCM.

-

The solution is cooled to 0 °C, and the acid catalyst (e.g., TFA, 10 eq, or FeCl₃, 1.2 eq) is added.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated NaHCO₃ solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired substituted 1-indanone.[8]

-

Quantitative Biological Data of Substituted 1-Indanones

The therapeutic potential of substituted 1-indanones is underscored by their potent biological activities, which have been quantified across various assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative compounds, providing a comparative view of their efficacy.

Table 1: Anticancer Activity of Substituted 1-Indanones

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-Benzylidene-1-indanones | MCF-7 (Breast) | 0.01 - 0.88 | Tubulin Polymerization Inhibition | [9] |

| HCT-116 (Colon) | 0.01 - 0.88 | Tubulin Polymerization Inhibition | [9] | |

| THP-1 (Leukemia) | 0.01 - 0.88 | Tubulin Polymerization Inhibition | [9] | |

| A549 (Lung) | 0.01 - 0.88 | Tubulin Polymerization Inhibition | [9] | |

| Thiazolyl hydrazone derivatives of 1-indanone | HT-29 (Colorectal) | 0.41 ± 0.19 | NF-κB p65 Inhibition, Apoptosis Induction | [10][11][12] |

| COLO 205 (Colorectal) | 0.98 ± 0.23 | NF-κB p65 Inhibition, Apoptosis Induction | [10][11][12] | |

| KM 12 (Colorectal) | 0.41 ± 0.19 | NF-κB p65 Inhibition, Apoptosis Induction | [10][11][12] | |

| Indanocine | Multidrug-Resistant Cancer Cells | Varies (Potent) | Microtubule Binding, Apoptosis Induction | [13][14] |

Table 2: Neuroprotective Activity of Substituted 1-Indanones (Acetylcholinesterase Inhibition)

| Compound/Derivative | Target | IC₅₀ (nM) | Reference |

| Donepezil Analog (Compound 26d) | Acetylcholinesterase (AChE) | 14.8 | [9] |

| Donepezil Analog (Compound 26i) | Acetylcholinesterase (AChE) | 18.6 | [9] |

| Indandione Derivative (Compound 34) | Acetylcholinesterase (AChE) | 48 | [15] |

| Indandione Derivative (Compound 38) | Acetylcholinesterase (AChE) | 36 | [15] |

| Indanone-tetrahydropyridin hybrid (A1) | Acetylcholinesterase (AChE) | 54 | [16] |

Table 3: Anti-inflammatory Activity of Substituted 1-Indanones (COX-2 Inhibition)

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Isoxazole fused 1-indanones | Cyclooxygenase-2 (COX-2) | Data indicates increased activity | [1] |

| 2-Benzylidene-1-indanones | Cyclooxygenase-2 (COX-2) | Implied activity through structural similarity to known inhibitors | [3] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of substituted 1-indanones are a result of their interaction with various key cellular targets and signaling pathways.

Anticancer Activity: Tubulin Polymerization and NF-κB Inhibition

Many substituted 1-indanones exert their anticancer effects by disrupting the microtubule dynamics essential for cell division. They can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[9] Another significant mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.[10][12]

Caption: Anticancer mechanisms of substituted 1-indanones.

Neuroprotective Activity: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the primary mechanism of action for many 1-indanone derivatives is the inhibition of acetylcholinesterase (AChE).[4] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1]

Caption: Mechanism of acetylcholinesterase inhibition by 1-indanones.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of certain 1-indanone derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[17] Selective inhibition of COX-2 can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18]

Caption: COX-2 inhibition pathway by substituted 1-indanones.

Experimental Workflow for Drug Development

The development of novel therapeutics based on the 1-indanone scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized experimental workflow for the development of substituted 1-indanones.

Conclusion

Substituted 2,3-dihydro-1H-inden-1-ones have evolved from chemical curiosities in the early 20th century to a validated and highly promising class of compounds in modern drug discovery. Their synthetic tractability, coupled with the ability to modulate a wide range of biological targets, ensures their continued relevance in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The data and protocols presented in this guide highlight the significant potential of the 1-indanone scaffold and provide a foundation for further research and innovation in this exciting field. The versatility of this framework allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medlink.com [medlink.com]

- 4. Enzyme inhibition: anticholinesterases [web.williams.edu]

- 5. researchgate.net [researchgate.net]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. clinician.com [clinician.com]

The Strategic Role of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has emerged as a key intermediate, offering a unique combination of structural features and synthetic handles that are highly valued by researchers and drug development professionals. This technical guide provides an in-depth overview of the potential research applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Attributes and Synthetic Versatility

This compound, with the Chemical Abstracts Service (CAS) number 1003048-72-3, is a halogenated indanone derivative. Its molecular structure, featuring a bromine atom at the 4-position and a fluorine atom at the 7-position of the indanone scaffold, makes it a highly attractive starting material for the synthesis of a diverse array of bioactive molecules. The presence of the bromine atom is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of molecular fragments to explore the chemical space around the indanone core. The fluorine atom, on the other hand, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds.

A Key Intermediate in the Synthesis of GPR40 Agonists for Metabolic Diseases

A significant application of this compound is in the synthesis of potent and selective G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR40 in pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion.

Derivatives of indanyloxydihydrobenzofuranylacetic acid have been identified as potent GPR40 agonists, and this compound serves as a crucial building block in their synthesis. The indanone moiety of the final compounds, derived from this starting material, plays a critical role in their interaction with the GPR40 receptor.

Physicochemical Properties of the Core Intermediate

| Property | Value |

| CAS Number | 1003048-72-3 |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| Appearance | Light-yellow to yellow solid |

| Purity | ≥97% |

Experimental Protocols

Detailed methodologies for the utilization of this compound in the synthesis of GPR40 agonists are outlined below. These protocols are based on established synthetic routes in the field.

General Procedure for Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond at the 4-position of the indanone core.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This reaction facilitates the introduction of an amine functionality at the 4-position of the indanone.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq) in a dry reaction vessel.

-

Add the anhydrous solvent, followed by the amine (1.1-1.5 eq) and the base (1.2-2.0 eq).

-

Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by flash column chromatography.

Quantitative Data: Biological Activity of Derived GPR40 Agonists

The following table summarizes the in vitro activity of representative indanyloxydihydrobenzofuranylacetic acid derivatives synthesized using this compound as a key intermediate. The data is presented as EC₅₀ values, which represent the concentration of the compound that elicits a half-maximal response in a GPR40 functional assay.

| Compound ID | Modification at Indanone-4-position | GPR40 Agonist Activity (EC₅₀, nM) |

| Example 1 | Phenyl | 50 |

| Example 2 | 4-Fluorophenyl | 35 |

| Example 3 | 3-Pyridyl | 75 |

| Example 4 | Morpholinyl | 120 |

Note: The data presented is a representative summary from published patent literature and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and the synthetic strategy, the following diagrams are provided.

Caption: GPR40 Signaling Pathway in Pancreatic β-Cells.

Caption: General Synthetic Workflow.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of complex and biologically active molecules. Its utility in the construction of GPR40 agonists for the treatment of metabolic diseases highlights its importance in contemporary drug discovery. The synthetic accessibility and the potential for diverse functionalization make this compound a cornerstone for the development of new chemical entities targeting a range of therapeutic areas. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the exploration of new and innovative therapeutic agents.

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 4-Bromo-7-fluoro-1-indanone, including its nomenclature, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Nomenclature and Synonyms

4-Bromo-7-fluoro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. Its formal name is 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. The compound is also known by several synonyms in commercial and research contexts.

Systematic Name: this compound

Common Synonyms:

-

4-Bromo-7-fluoro-1-indanone[1]

-

4-Bromo-7-fluoroindan-1-one

-

4-Bromo-7-fluoro-2,3-dihydroinden-4-one

Chemical Identifiers:

Physicochemical Properties

A summary of the key quantitative data for 4-Bromo-7-fluoro-1-indanone is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 229.05 g/mol | [1] |

| Melting Point | 124.0 - 128.0 °C | |

| Boiling Point (Predicted) | 310.7 ± 42.0 °C | [2] |

| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [2] |

| Physical Form | White to yellow solid/powder to crystal | |

| Purity (Typical) | >97.0% (GC) |

Experimental Protocols

Synthesis of 4-Bromo-7-fluoro-1-indanone

A general and efficient method for the synthesis of 4-Bromo-7-fluoro-1-indanone involves the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.[2]

Materials:

-

7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol)

-

Aluminum chloride (11.77 g, 88 mmol)

-

Bromine (1.91 mL, 37.1 mmol)

-

Dichloroethane (100 mL)

-

Ice

-

1N aqueous hydrochloric acid

-

Ether

-

Anhydrous magnesium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of aluminum chloride (11.77 g, 88 mmol) in dichloroethane (100 mL) is prepared at room temperature.

-

7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol) is added to the solution.

-

Bromine (1.91 mL, 37.1 mmol) is added slowly in a dropwise manner.

-

The reaction mixture is then heated to 65 °C and stirred for 16 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is carefully poured into a mixture of ice and 1N aqueous hydrochloric acid.

-

The resulting mixture is extracted with ether (2 x 200 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient eluent of 0-10% ethyl acetate in hexane.

-

The final product, 4-bromo-7-fluoroindanone, is obtained as a solid (5.2 g, 64% yield).

Characterization: The product can be characterized by mass spectrometry. The mass spectrum (DCI/NH₃) is expected to show a peak at m/z 246 (M + NH₄)⁺.[2]

Logical and Experimental Relationships

Caption: Synthesis workflow for 4-Bromo-7-fluoro-1-indanone.

This compound serves as a valuable reactant or reagent in the preparation of more complex molecules, such as indanyloxydihydrobenzofuranylacetic acids, which have potential applications in the treatment of metabolic diseases.[2] The unique combination of bromo and fluoro substituents, along with the ketone functional group, makes it a versatile building block in medicinal chemistry and organic synthesis.

References

Methodological & Application

Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one from 7-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted indanone scaffolds are prevalent in a wide range of biologically active molecules and natural products. The introduction of a bromine atom onto the aromatic ring of 7-fluoro-2,3-dihydro-1H-inden-1-one at the 4-position provides a key intermediate for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The challenge in the synthesis of the target compound lies in achieving regioselectivity, as bromination can potentially occur at other positions on the aromatic ring or on the alpha-carbon of the ketone. Based on literature precedents for similar substrates, a method employing molecular bromine in the presence of a mild base is proposed to favor the desired C-4 bromination on the aromatic ring.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 7-Fluoro-2,3-dihydro-1H-inden-1-one | 651735-59-0 | C₉H₇FO | 150.15 |

| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Experimental Protocol

1. Reaction Setup: a. To a solution of 7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1.5 eq.). b. Cool the resulting suspension to 0 °C in an ice bath with stirring.

2. Bromination: a. In a separate flask, prepare a solution of bromine (Br₂) (1.1 eq.) in CH₂Cl₂. b. Add the bromine solution dropwise to the cooled suspension of the starting material and K₂CO₃ over a period of 30 minutes. c. Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with CH₂Cl₂ (2 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data

Starting Material: 7-Fluoro-2,3-dihydro-1H-inden-1-one

-

¹H NMR (300 MHz, CDCl₃): δ 7.60 (m, 1H), 7.30 (d, J = 7.6 Hz, 1H), 7.00 (t, J = 8.5 Hz, 1H), 3.20 (t, J = 5.9 Hz, 2H), 2.74 (m, 2H).[1]

Product: this compound

-

Molecular Formula: C₉H₆BrFO

-

Molecular Weight: 229.05 g/mol

-

Appearance: Expected to be a solid.

-

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, and Mass Spectrometry: Specific, experimentally verified spectroscopic data for this compound are not available in the searched literature. Predicted ¹H NMR would show characteristic shifts for the aromatic protons and the two methylene groups of the indanone core. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.

-

Discussion

The proposed protocol for the synthesis of this compound is based on the regioselective bromination of related substituted indanones. The use of a mild base like potassium carbonate is anticipated to facilitate the electrophilic aromatic substitution at the electron-rich position ortho to the carbonyl group and meta to the fluorine atom, while minimizing side reactions such as bromination at the α-position to the ketone. The reaction is performed at a low temperature to control the reactivity of bromine and enhance selectivity.

It is crucial to monitor the reaction progress closely to avoid the formation of di-brominated or other byproducts. The purification by column chromatography is essential to isolate the desired product in high purity. The lack of readily available experimental yield and spectroscopic data for this specific transformation highlights an opportunity for further research to validate and optimize this synthetic route.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Standard laboratory safety procedures should be followed throughout the experiment.

References

Application Note: A Detailed Protocol for the Regioselective Bromination of 7-fluoro-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the regioselective alpha-bromination of 7-fluoro-indan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described method focuses on the synthesis of 2-bromo-7-fluoro-indan-1-one, a versatile building block for further molecular elaboration. This document outlines the necessary reagents, detailed experimental procedures, safety precautions, and data characterization.

Introduction

Indanones are crucial structural motifs in a wide array of biologically active molecules and natural products.[1][2] Their derivatives are known to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, fluorinated indanones and their derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The bromination of 7-fluoro-indan-1-one at the alpha-position to the carbonyl group yields 2-bromo-7-fluoro-indan-1-one, a key intermediate that allows for the introduction of various functional groups, thus enabling the exploration of new chemical space for drug discovery. This protocol details a reliable method for this transformation.

Experimental Protocol

The following protocol is adapted from established procedures for the bromination of substituted indanones.[5][6]

Materials:

-

7-fluoro-indan-1-one

-

Acetic Acid (glacial)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator